molecular formula C25H29N3O4 B6487761 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide CAS No. 877633-45-9

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide

Cat. No.: B6487761
CAS No.: 877633-45-9
M. Wt: 435.5 g/mol
InChI Key: MARUUGRTLZZPEC-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of methoxy groups (-OCH3) and a benzamide group also indicates that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl groups) could contribute to the compound’s stability. The piperazine ring could potentially make the compound a flexible molecule, as the ring can adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the piperazine ring, and the benzamide group. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The piperazine ring can participate in various reactions, particularly at the nitrogen atoms. The benzamide group can also be involved in various reactions, particularly at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a piperazine ring could influence its solubility, melting point, and boiling point. The exact properties would need to be determined experimentally .

Mechanism of Action

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide is a potent agonist at the serotonin 5-HT2A receptor. When this compound binds to the 5-HT2A receptor, it activates the receptor, which then triggers a cascade of biochemical signals that can lead to changes in brain function. This compound has also been found to activate other receptors, such as the dopamine D2, D3, and D4 receptors, as well as the glutamate NMDA receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the brain. It has been found to increase levels of serotonin in the brain, as well as to increase levels of dopamine and glutamate. This compound has also been found to have a number of other effects on the brain, including increasing levels of hormones such as corticotropin-releasing hormone, as well as increasing levels of various neurotransmitters and neuromodulators.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound has been found to be a potent agonist at the serotonin 5-HT2A receptor, which makes it an ideal tool for studying the effects of serotonin on the brain. However, this compound has also been found to activate other receptors, which may complicate the interpretation of the results of laboratory experiments.

Future Directions

In the future, N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide could be further studied to better understand its effects on the brain. Additionally, this compound could be used to study the effects of various drugs on the brain, as well as to study the effects of various hormones on the brain. This compound could also be used to study the effects of various stressors on the brain, as well as to study the effects of various environmental toxins on the brain. Furthermore, this compound could be used to study the effects of various diseases on the brain, as well as to study the effects of various genetic mutations on the brain. Finally, this compound could be used to study the effects of various drugs on other organs and systems in the body.

Synthesis Methods

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide is synthesized by a two-step process. The first step involves the synthesis of a 4-methoxybenzamide intermediate, which is then reacted with furan-2-yl-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl chloride in the presence of a base to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide has been used in a wide range of scientific research applications. It has been used to study the effects of serotonin on the brain, as well as to study the effects of other neurotransmitters such as dopamine and glutamate. This compound has also been used to study the effects of drugs on the brain, as well as to study the effects of various hormones on the brain. This compound has also been used to study the effects of various stressors on the brain.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-30-21-9-5-19(6-10-21)25(29)26-18-23(24-4-3-17-32-24)28-15-13-27(14-16-28)20-7-11-22(31-2)12-8-20/h3-12,17,23H,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUUGRTLZZPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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